N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide
Description
N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide is a complex organic compound characterized by its unique structural features This compound contains a methoxyphenyl group, a methylpropyl chain, a methylfuran moiety, and a sulfinylacetamide group
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-12(2)18(14-5-7-15(22-4)8-6-14)19-17(20)11-24(21)16-9-10-23-13(16)3/h5-10,12,18H,11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAJGHCJEPNVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=O)CC(=O)NC(C2=CC=C(C=C2)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form 1-(4-methoxyphenyl)-2-methylpropan-1-ol.
Oxidation: The intermediate alcohol is then oxidized to form 1-(4-methoxyphenyl)-2-methylpropan-1-one.
Formation of the Methylfuran Intermediate: 2-methylfuran is synthesized through the cyclization of a suitable precursor, such as 2-methyl-3-buten-2-ol.
Sulfinylation: The methylfuran intermediate undergoes sulfinylation to form 2-(2-methylfuran-3-yl)sulfinylacetamide.
Coupling Reaction: Finally, the two intermediates are coupled under appropriate conditions to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major product depends on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features could be beneficial.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfonylacetamide: This compound is similar but contains a sulfonyl group instead of a sulfinyl group.
N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)acetamide: This compound lacks the sulfinyl group.
Uniqueness
N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide is unique due to the presence of both the sulfinyl group and the combination of methoxyphenyl and methylfuran moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
